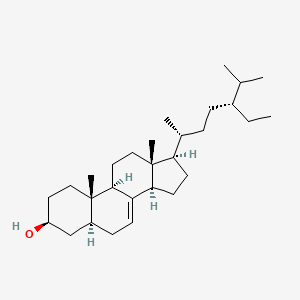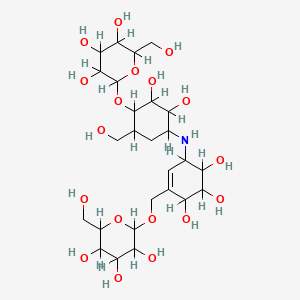
Validamycin C
Descripción general
Descripción
Validamycin is an antibiotic and fungicide produced by Streptomyces hygroscopicus . It is used as an inhibitor of trehalase . It is used for the control of sheath blight of rice and damping-off of cucumbers .
Synthesis Analysis
In a study, the effects of validamycin injection on the synthesis and metabolism of trehalose and chitin were evaluated . The results show that validamycin injection significantly affected trehalase activity and caused trehalose accumulation .
Chemical Reactions Analysis
Validamycin A is an antifungal aminoglycoside antibiotic produced by Streptomyces hygroscopicus .
Physical And Chemical Properties Analysis
Validamycin A was obtained as colorless hydrophilic powder and did not show sharp melting point; softened about 100°C and decomposed about 135°C . The molecular weight was found to be 519+30 by the titration method .
Aplicaciones Científicas De Investigación
Insecticide for the Management of Bactrocera dorsalis
Validamycin is a strong competitive trehalase inhibitor that has long been used as an anti-fungal antibiotic to target trehalose hydrolysis . Recent research has shown that it can also be adopted for the management of Bactrocera dorsalis (Diptera, Tephritidae), a notorious invasive pest that has raised concerns worldwide .
Experimental Procedure: The effects of validamycin injection on the synthesis and metabolism of trehalose and chitin were evaluated .
Results: The results showed that validamycin injection significantly inhibited the synthesis and metabolism of trehalose and chitin, thus leading to high mortality and deformity rates . These findings imply that validamycin can be considered as a promising potential insecticide for the management of B. dorsalis .
Anti-Seizure Medication
Validamycin A (VA) is an antibiotic fungicide that inhibits trehalase activity and is widely used for crop protection in agriculture . A recent study identified a novel function of VA as a potential anti-seizure medication in a zebrafish epilepsy model .
Experimental Procedure: Electroencephalogram (EEG) analysis was conducted to demonstrate that VA reduced pentylenetetrazol (PTZ)-induced seizures in the brains of larval and adult zebrafish . Moreover, VA reduced PTZ-induced irregular movement in a behavioral assessment of adult zebrafish .
Results: The results imply that VA does not demonstrate observable toxicity in zebrafish at concentrations effective for generating anti-seizure activity in the EEG and alleviating abnormal behavior in the PTZ-induced epileptic model . Furthermore, the effectiveness of VA was comparable to that of valproic acid . These results indicate that VA may have a potentially safer anti-seizure profile than valproic acid, thus offering promising prospects for its application in agriculture and medicine .
Mecanismo De Acción
Target of Action
Validamycin C primarily targets trehalase , an enzyme found in a variety of organisms including animals, plants, insects, and microorganisms . Trehalase is responsible for the hydrolysis of trehalose, a non-reducing sugar that serves as an energy source and stress protectant in many organisms . In the pathogenic fungus Rhizoctonia cerealis, both neutral and acid trehalase (FgNTH and FgATH) are targets of Validamycin C .
Mode of Action
Validamycin C acts as a competitive inhibitor for trehalase . It structurally resembles trehalose and competes with it for binding to the active site of trehalase, thereby inhibiting the enzyme’s activity . This inhibition disrupts the normal metabolic processes of the organism, leading to a variety of downstream effects .
Biochemical Pathways
The inhibition of trehalase by Validamycin C affects several biochemical pathways. It significantly reduces trehalase activity, leading to an accumulation of trehalose . This disrupts the normal metabolism of trehalose and affects the synthesis and metabolism of chitin, a key component of the fungal cell wall . Validamycin C also affects the ribosome synthesis and Mitogen-Activated Protein Kinase (MAPK) pathways of R. cerealis, leading to the suppression of fungal growth .
Pharmacokinetics
It is known that validamycin c is a natural product produced byStreptomyces hygroscopicus . As a fungicide, it is typically applied directly to the environment of the target organisms, where it acts locally rather than being absorbed and distributed throughout an organism .
Result of Action
The action of Validamycin C leads to significant molecular and cellular effects. By inhibiting trehalase activity, it causes an accumulation of trehalose and disrupts the normal synthesis and metabolism of chitin . This can lead to high mortality and deformity rates in affected organisms . Additionally, the disruption of ribosome synthesis and MAPK pathways suppresses fungal growth .
Action Environment
The efficacy and stability of Validamycin C can be influenced by environmental factors. It is known, though, that Validamycin C is used to control soil-borne diseases, suggesting that it is stable and effective in a variety of soil conditions .
Safety and Hazards
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Direcciones Futuras
Propiedades
IUPAC Name |
2-[[3-[[2,3-dihydroxy-5-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexyl]amino]-4,5,6-trihydroxycyclohexen-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45NO18/c28-3-7-1-9(15(33)21(39)24(7)45-26-23(41)20(38)17(35)12(5-30)44-26)27-10-2-8(13(31)18(36)14(10)32)6-42-25-22(40)19(37)16(34)11(4-29)43-25/h2,7,9-41H,1,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUZLKGXGTJOZDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1NC2C=C(C(C(C2O)O)O)COC3C(C(C(C(O3)CO)O)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H45NO18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30925570 | |
| Record name | (3-{[4-(Hexopyranosyloxy)-2,3-dihydroxy-5-(hydroxymethyl)cyclohexyl]amino}-4,5,6-trihydroxycyclohex-1-en-1-yl)methyl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30925570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
659.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Validamycin C | |
CAS RN |
12650-70-3 | |
| Record name | Validamycin C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012650703 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3-{[4-(Hexopyranosyloxy)-2,3-dihydroxy-5-(hydroxymethyl)cyclohexyl]amino}-4,5,6-trihydroxycyclohex-1-en-1-yl)methyl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30925570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the structural difference between Validamycin C and Validamycin A, and how does this impact their biological activity?
A: Validamycin C and Validamycin A are both members of the validamycin family of antibiotics, which are known for their antifungal activity, particularly against Rhizoctonia solani, the causative agent of sheath blight disease in rice. The key difference between these two compounds lies in the type of glycosidic linkage present. Validamycin C possesses an α-glucosidic linkage, whereas Validamycin A has a β-glucosidic linkage. [, ] This seemingly minor structural difference significantly impacts their biological activity, with Validamycin A exhibiting considerably higher antifungal activity compared to Validamycin C. []
Q2: Can Validamycin C be converted to Validamycin A?
A: Yes, Validamycin C can be converted into the more potent Validamycin A through microbial hydrolysis. This process involves the selective cleavage of the α-glucosidic linkage in Validamycin C. Several microorganisms have demonstrated this capability, highlighting the potential for biotransformation to enhance the production of the more desirable Validamycin A. []
Q3: Has the total synthesis of Validamycin C been achieved?
A: Yes, the total synthesis of Validamycin C has been successfully accomplished. The synthetic strategy involves utilizing a protected derivative of (+)-validoxylamine A, a common building block for validamycins. This approach enables the controlled formation of the desired α-glucosidic linkage with a suitable glycosyl donor, ultimately leading to the synthesis of Validamycin C. []
Q4: What happens when Validamycin A is degraded by Flavobacterium saccharophilum?
A: Flavobacterium saccharophilum can degrade Validamycin A, leading to the formation of new cyclitol compounds. This degradation process involves a series of enzymatic steps that break down the Validamycin A molecule. While the specific intermediates formed during Validamycin A degradation by Flavobacterium saccharophilum require further investigation, this process highlights the potential for microbial degradation pathways to impact the persistence and efficacy of validamycin antibiotics in the environment. []
Q5: Besides Validamycin A and C, are there other known members of the validamycin family?
A: Yes, the validamycin family comprises several other members, including Validamycins B, D, E, and F. These compounds differ in the type and/or site of glucosidic linkage to validoxylamine A, contributing to their varying biological activities. The presence of validoxylamines A and B in the culture broth further demonstrates the diversity within this class of compounds. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



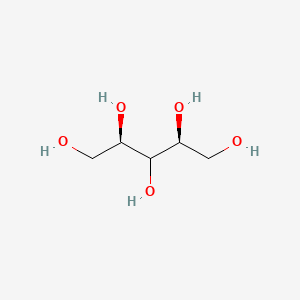
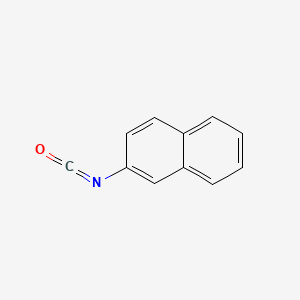

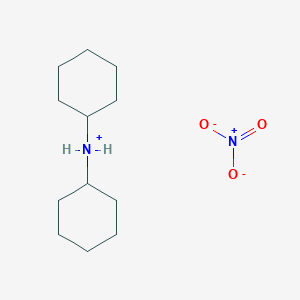
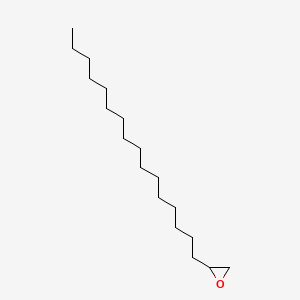
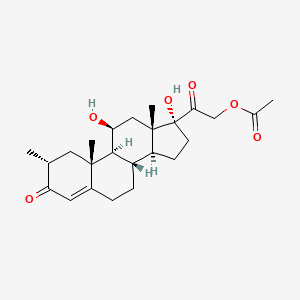
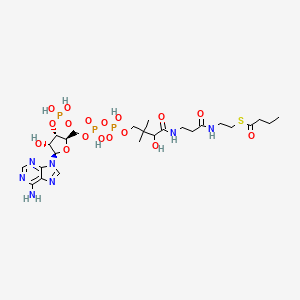


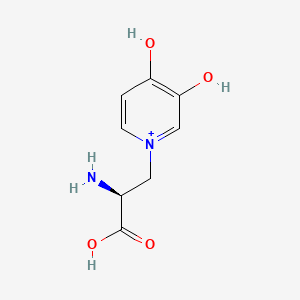


![[(1S,2S,5R,7R,8R,11R,12R)-12-methyl-6-methylidene-14-azapentacyclo[10.3.3.15,8.01,11.02,8]nonadec-14-en-7-yl] acetate](/img/structure/B1194775.png)
